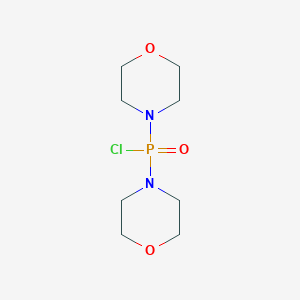

Dimorpholinophosphinyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

4-[chloro(morpholin-4-yl)phosphoryl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16ClN2O3P/c9-15(12,10-1-5-13-6-2-10)11-3-7-14-8-4-11/h1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTOQMDCHFVDCCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1P(=O)(N2CCOCC2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClN2O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90500726 | |

| Record name | Bis[(morpholin-4-yl)]phosphinic chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90500726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7264-90-6 | |

| Record name | Bis(morpholino)phosphinyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007264906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis[(morpholin-4-yl)]phosphinic chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90500726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(morpholino)phosphinyl chloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AA8L9ZYV2G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide to Dimorpholinophosphinyl Chloride (CAS: 7264-90-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimorpholinophosphinyl chloride (DMPC) is a versatile organophosphorus compound with the CAS number 7264-90-6. It serves as a highly effective condensing and phosphinylating agent in organic synthesis. Its unique chemical structure, featuring two morpholine rings attached to a phosphorus center, imparts high reactivity, making it a valuable reagent in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. This technical guide provides a comprehensive overview of the properties, synthesis, and key applications of this compound, with a focus on detailed experimental protocols and reaction mechanisms.

Physicochemical Properties

This compound is a white to off-white solid at room temperature.[1] It is sensitive to moisture and should be stored under an inert atmosphere in a refrigerator.[2][3] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 7264-90-6 | [1][4] |

| Molecular Formula | C₈H₁₆ClN₂O₃P | [4][5] |

| Molecular Weight | 254.65 g/mol | [4] |

| Appearance | White to off-white solid/powder | [1][4] |

| Melting Point | 80 °C | [1][2] |

| Boiling Point | 137-140 °C at 0.02 Torr | [2][3] |

| Density | 1.36 ± 0.1 g/cm³ (Predicted) | [2][4] |

| Solubility | Slightly soluble in Chloroform and Methanol | [2] |

| Purity | ≥ 97% (HPLC) | [4] |

| Canonical SMILES | C1COCCN1P(=O)(N2CCOCC2)Cl | [5] |

| InChI | InChI=1S/C8H16ClN2O3P/c9-15(12,10-1-5-13-6-2-10)11-3-7-14-8-4-11/h1-8H2 | [5] |

Synthesis of this compound

This compound is typically synthesized through the reaction of a phosphorus halide with morpholine. The most common methods involve the use of phosphorus pentachloride or phosphorus oxychloride.

Synthesis from Phosphorus Pentachloride

A prevalent method for the synthesis of this compound involves the reaction of dimorpholine with phosphorus pentachloride in an anhydrous solvent such as benzene.[6]

Experimental Protocol:

-

Reactants: Dimorpholine and Phosphorus Pentachloride.

-

Solvent: Anhydrous benzene.

-

Procedure: In a reaction vessel maintained at room temperature, phosphorus pentachloride is reacted with dimorpholine in anhydrous benzene. The reaction is typically stirred until completion.

-

Purification: The resulting product is purified by recrystallization to obtain high-purity this compound.[6]

Synthesis from Phosphorus Oxychloride

An alternative and also widely used method is the reaction of phosphorus oxychloride with morpholine.

Experimental Protocol:

-

Reactants: Phosphorus oxychloride and Morpholine.

-

Solvent: An aprotic solvent such as dichloromethane.

-

Procedure: Morpholine is added to a solution of phosphorus oxychloride in the chosen solvent. The reaction is often carried out in the presence of a tertiary amine, like triethylamine, to act as a hydrogen chloride scavenger.

-

Purification: The product is isolated and purified, likely through filtration and recrystallization.

Chemical Reactions and Mechanism of Action

This compound's utility stems from its role as a potent phosphinylating agent.[7][8] The phosphorus-chlorine bond is highly susceptible to nucleophilic attack, which allows for the activation of various functional groups.

Substitution Reactions

The chlorine atom in DMPC is a good leaving group and can be readily substituted by a variety of nucleophiles, including alcohols, phenols, and amines. This reactivity is central to its application as a condensing agent.[4]

Mechanism as a Condensing Agent

When used as a condensing agent, for instance in esterification or amidation, DMPC activates a carboxylic acid by forming a highly reactive phosphinic anhydride intermediate. This intermediate is then susceptible to nucleophilic attack by an alcohol or amine to form the corresponding ester or amide.

Applications in Drug Development and Organic Synthesis

This compound is a key reagent in the synthesis of several pharmaceutical compounds and is also utilized in peptide and polymer chemistry.

Synthesis of Dexamethasone Phosphate

A significant application of DMPC is as a condensing reagent in the synthesis of Dexamethasone Phosphate, a water-soluble pro-drug of the anti-inflammatory glucocorticoid, Dexamethasone.[3][8] DMPC facilitates the formation of the phosphate ester bond, which enhances the drug's solubility and bioavailability.

Experimental Protocol:

Detailed experimental protocols specifically citing the use of this compound for the industrial synthesis of Dexamethasone Phosphate are not prevalent in the public domain, with many patents describing the use of the alternative reagent, pyrophosphoryl chloride.[9][10] However, a general laboratory-scale procedure can be inferred from its function as a condensing agent:

-

Reactants: Dexamethasone, a phosphate source (such as phosphoric acid), and this compound.

-

Solvent: An anhydrous polar aprotic solvent (e.g., pyridine or dimethylformamide).

-

Procedure: Dexamethasone and the phosphate source would be dissolved in the solvent. This compound would then be added, likely at a reduced temperature, to activate the phosphate group and facilitate the esterification with the hydroxyl group of Dexamethasone. The reaction mixture would be stirred until the reaction is complete.

-

Work-up and Purification: The reaction would be quenched, and the Dexamethasone Phosphate would be isolated and purified using standard techniques such as extraction, chromatography, and/or crystallization.

Peptide Synthesis

This compound can be used as a coupling reagent in peptide synthesis to form amide bonds between amino acids.[3] It serves as an alternative to other common coupling reagents.

Experimental Protocol:

A specific, detailed experimental protocol for the use of DMPC in peptide synthesis was not found in the searched literature. However, a general procedure would involve:

-

Reactants: An N-protected amino acid, a C-protected amino acid, and this compound.

-

Solvent: A suitable aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).

-

Procedure: The N-protected amino acid is activated by reacting it with this compound, likely in the presence of a base to neutralize the liberated HCl. The C-protected amino acid is then added to the activated species to form the peptide bond.

-

Work-up and Purification: The resulting dipeptide is isolated and purified using standard chromatographic techniques.

Polymer Chemistry

DMPC finds applications in polymer chemistry, where it can be used to introduce phosphinyl groups into polymer backbones.[7][8] This modification can enhance properties such as thermal stability and mechanical strength.[8]

Experimental Protocol:

Detailed experimental procedures for the use of DMPC in polymer modification are highly specific to the polymer and desired properties and are not broadly available in the general literature. The general approach would involve reacting a polymer with functional groups (e.g., hydroxyl or amine groups) with this compound, often in a suitable solvent and potentially with a catalyst.

Safety and Handling

This compound is a moisture-sensitive and potentially hazardous chemical.[1][2]

-

Hazards: It may cause respiratory irritation and is harmful if swallowed. It can cause severe skin burns and eye damage and may cause an allergic skin reaction.[1]

-

Handling: It should be handled in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1]

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[2][3]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.[1]

Conclusion

This compound is a reactive and versatile organophosphorus reagent with significant applications in organic synthesis, particularly in the pharmaceutical industry. Its ability to act as an efficient condensing and phosphinylating agent makes it a valuable tool for the construction of complex molecules. While detailed, standardized experimental protocols are not always readily available in the public domain, the principles of its reactivity provide a solid foundation for its application in research and development. Further investigation into its use in peptide and polymer synthesis may unveil new and valuable applications for this compound.

References

- 1. capotchem.com [capotchem.com]

- 2. This compound|lookchem [lookchem.com]

- 3. Cas 7264-90-6,this compound | lookchem [lookchem.com]

- 4. Cas No. 7264-90-6, this compound - Buy Cas No. 7264-90-6, Chlorinating Agents Product on Unibest Industrial Co., Ltd. [unibestpharm.com]

- 5. This compound | LGC Standards [lgcstandards.com]

- 6. Buy this compound (EVT-391220) | 7264-90-6 [evitachem.com]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. CN112094311B - Process for preparing dexamethasone sodium phosphate by one-step method - Google Patents [patents.google.com]

- 10. CN103936809A - Improved preparation method of dexamethasone sodium phosphate intermediate - Google Patents [patents.google.com]

An In-depth Technical Guide to Dimorpholinophosphinyl Chloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Dimorpholinophosphinyl chloride (DMPC), a versatile organophosphorus compound, has emerged as a critical reagent in modern organic synthesis. Its unique structural features impart a high degree of reactivity and selectivity, making it an invaluable tool in the construction of complex molecules, particularly in the pharmaceutical and material science sectors. This technical guide provides a comprehensive overview of the physical and chemical properties of DMPC, detailed experimental protocols for its synthesis and key applications, and a discussion of its role in synthetic chemistry.

Core Physical and Chemical Properties

This compound is a white to off-white solid at room temperature.[1] It is characterized by a phosphorus atom double-bonded to an oxygen atom and single-bonded to a chlorine atom and two morpholine rings. This structure is key to its reactivity as a phosphinylating and condensing agent.

A summary of its key physical and chemical properties is presented in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₈H₁₆ClN₂O₃P | [1][2][3] |

| Molecular Weight | 254.65 g/mol | [1][2][3] |

| Appearance | White to off-white solid/powder | [1] |

| Melting Point | 80 °C | [1][3] |

| Boiling Point | 137-140 °C at 0.02 Torr | [1][3] |

| Solubility | Slightly soluble in Chloroform and Methanol | [1][3] |

| Stability | Moisture sensitive, Hygroscopic | [1][3] |

| Storage | Refrigerator, under inert atmosphere | [1][3] |

| CAS Number | 7264-90-6 | [1][3][4] |

Synthesis and Experimental Protocols

The most common and established method for the synthesis of this compound involves the reaction of phosphorus oxychloride with morpholine.[2] This nucleophilic substitution reaction is typically carried out in an aprotic solvent in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Synthesis of this compound

Materials:

-

Phosphorus oxychloride (POCl₃)

-

Morpholine

-

Triethylamine (or another suitable tertiary amine base)

-

Anhydrous diethyl ether (or another suitable aprotic solvent)

-

Anhydrous sodium sulfate (for drying)

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve morpholine (2.0 equivalents) and triethylamine (2.0 equivalents) in anhydrous diethyl ether under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of phosphorus oxychloride (1.0 equivalent) in anhydrous diethyl ether to the stirred morpholine solution via the dropping funnel. The addition should be controlled to maintain the reaction temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

-

Wash the filtrate with cold saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent system (e.g., diethyl ether/hexane) to obtain a white crystalline solid.

Characterization: The identity and purity of the synthesized DMPC can be confirmed by standard analytical techniques:

-

¹H NMR, ¹³C NMR, and ³¹P NMR Spectroscopy: To confirm the structure and the phosphorus environment.

-

Infrared (IR) Spectroscopy: To identify key functional groups such as the P=O and P-Cl bonds.

-

Mass Spectrometry (MS): To confirm the molecular weight.

Key Applications and Methodologies

This compound is a highly effective condensing and phosphinylating agent, finding significant application in the synthesis of pharmaceuticals and in peptide chemistry.

Application 1: Synthesis of Dexamethasone Phosphate

A prominent application of DMPC is in the synthesis of Dexamethasone Phosphate, a water-soluble pro-drug of the potent anti-inflammatory corticosteroid, Dexamethasone.[1][3][4] DMPC acts as a condensing reagent to facilitate the esterification of the C21 hydroxyl group of Dexamethasone with phosphoric acid.

Experimental Protocol: Synthesis of Dexamethasone 21-Phosphate using DMPC

Materials:

-

Dexamethasone

-

This compound (DMPC)

-

Phosphoric acid (H₃PO₄)

-

Pyridine (as solvent and base)

-

Anhydrous conditions

Procedure:

-

In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve Dexamethasone (1.0 equivalent) in anhydrous pyridine.

-

Cool the solution to 0 °C.

-

In a separate flask, react this compound (1.1 equivalents) with phosphoric acid (1.1 equivalents) in anhydrous pyridine at 0 °C to form the active phosphinylating agent.

-

Slowly add the freshly prepared phosphinylating agent to the Dexamethasone solution at 0 °C.

-

Allow the reaction mixture to stir at 0 °C for 2-4 hours and then at room temperature overnight.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude Dexamethasone 21-phosphate by column chromatography on silica gel.

Application 2: Peptide Bond Formation

This compound is also utilized as a coupling reagent in peptide synthesis.[2] It activates the carboxylic acid of an N-protected amino acid, facilitating the formation of an amide bond with the amino group of another amino acid or peptide. The reactivity of DMPC makes it particularly useful for coupling sterically hindered amino acids.

Experimental Protocol: Dipeptide Synthesis using DMPC

Materials:

-

N-protected amino acid (e.g., Boc-Ala-OH)

-

Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)

-

This compound (DMPC)

-

N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve the N-protected amino acid (1.0 equivalent) in anhydrous DCM.

-

Cool the solution to 0 °C.

-

Add this compound (1.05 equivalents) to the solution and stir for 10-15 minutes to form the activated intermediate.

-

In a separate flask, suspend the amino acid ester hydrochloride (1.0 equivalent) in anhydrous DCM and add DIPEA (2.2 equivalents). Stir until a clear solution is obtained.

-

Slowly add the solution of the activated N-protected amino acid to the amino acid ester solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude dipeptide by flash column chromatography.

Visualizing Reaction Pathways and Workflows

To further elucidate the synthetic processes involving this compound, the following diagrams, generated using Graphviz, illustrate the key reaction pathways and experimental workflows.

Caption: Synthesis of this compound.

Caption: Workflow for Dexamethasone Phosphate Synthesis.

Caption: Peptide Bond Formation using DMPC.

Conclusion

This compound is a powerful and versatile reagent for chemical synthesis. Its high reactivity, when properly controlled, allows for the efficient formation of ester and amide bonds, which are fundamental transformations in the synthesis of pharmaceuticals and other complex organic molecules. The detailed protocols provided in this guide offer a starting point for researchers and drug development professionals to harness the synthetic potential of DMPC in their work. As with all reactive phosphorus compounds, appropriate safety precautions and handling techniques are essential when working with this compound.

References

An In-depth Technical Guide to Dimorpholinophosphinyl Chloride: Molecular Structure and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimorpholinophosphinyl chloride (DMPC) is a versatile organophosphorus reagent widely employed in organic synthesis. Its unique structural features, centered around a reactive phosphoryl chloride moiety flanked by two morpholine rings, confer upon it a high degree of reactivity, particularly as a condensing agent for the formation of amide and ester linkages. This technical guide provides a comprehensive overview of the molecular structure, reactivity, and synthetic applications of DMPC, with a focus on providing detailed experimental protocols and quantitative data to support its use in research and development.

Molecular Structure

This compound, with the chemical formula C₈H₁₆ClN₂O₃P, possesses a central phosphorus (V) atom tetrahedrally coordinated to an oxygen atom, a chlorine atom, and the nitrogen atoms of two morpholine rings.[1][2] The electron-donating nature of the morpholine nitrogen atoms enhances the electrophilicity of the phosphorus center, making it highly susceptible to nucleophilic attack.

Table 1: Estimated Molecular Geometry of this compound

| Parameter | Estimated Value |

| P=O Bond Length | ~1.45 Å |

| P-Cl Bond Length | ~2.05 Å |

| P-N Bond Length | ~1.65 Å |

| O=P-Cl Bond Angle | ~115° |

| O=P-N Bond Angle | ~110° |

| N-P-N Bond Angle | ~105° |

| Cl-P-N Bond Angle | ~105° |

Synthesis of this compound

The most common and established method for the synthesis of this compound involves the reaction of phosphoryl chloride (POCl₃) with morpholine.[3] The reaction proceeds via a nucleophilic substitution mechanism where the nitrogen atom of morpholine attacks the electrophilic phosphorus atom of phosphoryl chloride, leading to the sequential displacement of chloride ions.[3]

Illustrative Experimental Protocol for Synthesis

The following protocol is an illustrative example based on general procedures for the synthesis of similar compounds.

Table 2: Reactants and Conditions for the Synthesis of this compound

| Reactant/Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Volume/Mass |

| Phosphoryl Chloride | 153.33 | 0.1 | 1.0 | 6.8 mL |

| Morpholine | 87.12 | 0.2 | 2.0 | 17.6 mL |

| Triethylamine | 101.19 | 0.2 | 2.0 | 27.9 mL |

| Dichloromethane | - | - | - | 200 mL |

| Expected Product | 254.65 | ~0.08 | - | ~20.4 g (80% yield) |

Procedure:

-

To a stirred solution of morpholine (0.2 mol, 17.6 mL) and triethylamine (0.2 mol, 27.9 mL) in anhydrous dichloromethane (150 mL) at 0 °C under an inert atmosphere, a solution of phosphoryl chloride (0.1 mol, 6.8 mL) in anhydrous dichloromethane (50 mL) is added dropwise over 30 minutes.

-

The reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

-

The reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is washed successively with cold water (2 x 100 mL), 1 M HCl (2 x 100 mL), saturated NaHCO₃ solution (2 x 100 mL), and brine (100 mL).

-

The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford this compound as a white solid.

Reactivity and Applications in Organic Synthesis

The reactivity of this compound is dominated by the susceptibility of the phosphorus-chlorine bond to nucleophilic attack.[3] This property makes it an excellent condensing agent for the formation of amide and ester bonds, finding application in the synthesis of pharmaceuticals and other complex organic molecules.[1]

Amide Bond Formation

This compound reacts readily with primary and secondary amines in the presence of a base to form the corresponding phosphonic diamides. The reaction proceeds through the formation of a highly reactive phosphonic anhydride intermediate upon reaction with a carboxylic acid, which is then attacked by the amine.

Illustrative Experimental Protocol for Amide Synthesis

Table 3: Reactants and Conditions for the Synthesis of N-Benzylbenzamide

| Reactant/Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Volume/Mass |

| Benzoic Acid | 122.12 | 0.01 | 1.0 | 1.22 g |

| This compound | 254.65 | 0.01 | 1.0 | 2.55 g |

| Benzylamine | 107.15 | 0.01 | 1.0 | 1.09 mL |

| Triethylamine | 101.19 | 0.02 | 2.0 | 2.79 mL |

| Dichloromethane | - | - | - | 50 mL |

| Expected Product | 211.25 | ~0.0085 | - | ~1.80 g (85% yield) |

Procedure:

-

To a stirred solution of benzoic acid (0.01 mol, 1.22 g) and triethylamine (0.01 mol, 1.4 mL) in anhydrous dichloromethane (30 mL) at 0 °C, this compound (0.01 mol, 2.55 g) is added portion-wise.

-

The mixture is stirred at 0 °C for 30 minutes.

-

A solution of benzylamine (0.01 mol, 1.09 mL) and triethylamine (0.01 mol, 1.4 mL) in anhydrous dichloromethane (20 mL) is then added dropwise.

-

The reaction mixture is allowed to warm to room temperature and stirred for 4 hours.

-

The reaction is quenched with water (50 mL), and the organic layer is separated.

-

The aqueous layer is extracted with dichloromethane (2 x 25 mL).

-

The combined organic layers are washed with 1 M HCl (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL), then dried over anhydrous Na₂SO₄.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford N-benzylbenzamide.

Ester Bond Formation

Similarly, this compound can be used to facilitate the esterification of carboxylic acids with alcohols. This is particularly useful in the synthesis of phosphate esters, as seen in the preparation of dexamethasone phosphate, a pro-drug of the anti-inflammatory glucocorticoid dexamethasone.[1]

References

An In-depth Technical Guide to the Synthesis of Dimorpholinophosphinyl Chloride from Phosphorus Pentachloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of Dimorpholinophosphinyl chloride, a crucial reagent in organic and medicinal chemistry, with a specific focus on the synthetic route utilizing phosphorus pentachloride (PCl₅) and morpholine. While the reaction of morpholine with phosphorus oxychloride (POCl₃) is the more prevalent method, the PCl₅ pathway offers a viable alternative. This document details the underlying chemical principles, a comprehensive experimental protocol, and relevant data to support researchers in the successful synthesis and characterization of this compound.

Introduction

This compound, also known as bis(morpholino)phosphinic chloride, is a versatile organophosphorus compound widely employed as a coupling reagent in peptide synthesis and as a condensing agent in the formation of esters and amides. Its utility is prominent in the pharmaceutical industry, for instance, in the synthesis of dexamethasone phosphate. The reactivity of the phosphorus-chlorine bond makes it susceptible to nucleophilic attack, enabling the activation of carboxylic acids and facilitating the formation of new chemical bonds.

This guide focuses on the synthesis of this compound from the reaction of phosphorus pentachloride with morpholine. This less common, yet effective, method involves the nucleophilic displacement of chloride ions from the phosphorus center by the secondary amine, morpholine.

Reaction Principle and Stoichiometry

The core of the synthesis is the reaction between phosphorus pentachloride and morpholine. The nitrogen atom of the morpholine ring acts as a nucleophile, attacking the electrophilic phosphorus atom of PCl₅. This leads to the sequential displacement of five chloride ions. To achieve the desired disubstituted product, a significant molar excess of morpholine is required. The overall balanced chemical equation is:

PCl₅ + 4 C₄H₉NO → (C₄H₈NO)₂POCl + 2 C₄H₉NO·HCl

A molar ratio of at least 4:1 of morpholine to phosphorus pentachloride is recommended. Two equivalents of morpholine react to form the this compound, while the other two equivalents act as a base to neutralize the hydrogen chloride (HCl) byproduct, forming morpholine hydrochloride. Using a sufficient excess of morpholine is crucial to drive the reaction to completion and prevent the formation of partially substituted byproducts. The reaction is typically carried out in an anhydrous aprotic solvent, such as benzene or dichloromethane, to prevent hydrolysis of the phosphorus pentachloride and the product.

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound from phosphorus pentachloride.

3.1. Materials and Equipment

| Materials | Equipment |

| Phosphorus pentachloride (PCl₅) | Three-necked round-bottom flask |

| Morpholine, anhydrous | Dropping funnel |

| Benzene, anhydrous | Mechanical stirrer |

| Diethyl ether, anhydrous | Reflux condenser with a drying tube (e.g., CaCl₂) |

| Ice bath | Filtration apparatus (e.g., Büchner funnel) |

| Rotary evaporator | Standard laboratory glassware |

3.2. Synthesis Procedure

-

Reaction Setup: A 500 mL three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube. The entire apparatus should be flame-dried or oven-dried before use to ensure anhydrous conditions.

-

Reagent Preparation: In the flask, a solution of phosphorus pentachloride (e.g., 0.1 mol, 20.82 g) in 150 mL of anhydrous benzene is prepared.

-

Addition of Morpholine: A solution of morpholine (e.g., 0.4 mol, 34.86 g, 35.2 mL) in 50 mL of anhydrous benzene is placed in the dropping funnel.

-

Reaction: The flask containing the PCl₅ solution is cooled in an ice bath. The morpholine solution is then added dropwise with vigorous stirring over a period of 1-2 hours. The temperature should be maintained below 10 °C during the addition. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours.

-

Work-up: The reaction mixture, containing the product and precipitated morpholine hydrochloride, is filtered. The filter cake (morpholine hydrochloride) is washed with a small amount of anhydrous diethyl ether.

-

Isolation of Crude Product: The combined filtrate is concentrated under reduced pressure using a rotary evaporator to remove the solvent. This yields the crude this compound as an oily or solid residue.

3.3. Purification

The crude product can be purified by recrystallization.

-

Solvent Selection: A suitable solvent system for recrystallization is a mixture of diethyl ether and petroleum ether.

-

Recrystallization Procedure: The crude product is dissolved in a minimum amount of warm diethyl ether. Petroleum ether is then added slowly until turbidity persists. The solution is cooled, first to room temperature and then in an ice bath, to induce crystallization.

-

Isolation of Pure Product: The resulting crystals are collected by filtration, washed with cold petroleum ether, and dried under vacuum to afford pure this compound.

Data Presentation

Table 1: Reactant and Product Information

| Compound | Molar Mass ( g/mol ) | Stoichiometric Ratio |

| Phosphorus Pentachloride (PCl₅) | 208.24 | 1 |

| Morpholine (C₄H₉NO) | 87.12 | 4 |

| This compound | 254.66 | 1 (Theoretical) |

| Morpholine Hydrochloride | 123.58 | 2 (Theoretical) |

Table 2: Physical and Spectroscopic Data of this compound

| Property | Value |

| Molecular Formula | C₈H₁₆ClN₂O₃P |

| Appearance | White to off-white crystalline solid |

| Melting Point | 80-82 °C |

| Boiling Point | 137-140 °C at 0.02 Torr |

| ¹H NMR (CDCl₃, δ) | ~3.2-3.4 (m, 8H, CH₂-N), ~3.6-3.8 (m, 8H, CH₂-O) |

| ³¹P NMR (CDCl₃, δ) | ~20-22 ppm |

| IR (KBr, cm⁻¹) | ~1250-1270 (P=O stretch), ~550-570 (P-Cl stretch) |

| MS (m/z) | 254 (M⁺) |

Note: Spectroscopic data can vary slightly depending on the solvent and instrument used.

Mandatory Visualizations

Reaction Pathway Diagram

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis and purification.

Safety Precautions

-

Phosphorus pentachloride is highly corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Morpholine is a flammable and corrosive liquid. Handle with care in a well-ventilated area.

-

Benzene is a known carcinogen and is flammable. All operations involving benzene should be conducted in a fume hood.

-

The reaction is exothermic and generates HCl gas. Proper temperature control and ventilation are essential.

Conclusion

The synthesis of this compound from phosphorus pentachloride and morpholine provides a viable, though less common, alternative to the phosphorus oxychloride route. Careful control of stoichiometry and reaction conditions, particularly maintaining an anhydrous environment, is critical for achieving a good yield of the desired product. The detailed protocol and data presented in this guide are intended to equip researchers with the necessary information for the successful synthesis and purification of this important chemical reagent.

mechanism of Dimorpholinophosphinyl chloride synthesis

An In-depth Technical Guide on the Synthesis of Dimorpholinophosphinyl Chloride

For researchers, scientists, and drug development professionals, a comprehensive understanding of the synthesis of key reagents is paramount. This compound (DMPC), a versatile organophosphorus compound, serves as a critical condensing and phosphinylating agent in modern organic chemistry.[1][2] Its application is particularly notable in the pharmaceutical industry, where it is employed in the synthesis of compounds like Dexamethasone Phosphate, a pro-drug of the anti-inflammatory glucocorticoid, dexamethasone.[1][3][4][5] This guide provides a detailed exploration of the core mechanism for the synthesis of this compound, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a thorough understanding.

Core Synthesis Mechanism

The most established and widely utilized method for synthesizing this compound is through the reaction of phosphorus oxychloride (POCl₃) with morpholine.[6] This reaction is a classic example of nucleophilic substitution at a phosphorus center.[6]

The fundamental mechanism involves the nitrogen atom of the morpholine ring, acting as a nucleophile, attacking the electrophilic phosphorus atom of the phosphoryl chloride.[6] The reaction proceeds in a stepwise manner:

-

First Substitution: One equivalent of morpholine reacts with phosphorus oxychloride to displace a chloride ion, forming the monosubstituted intermediate, morpholinophosphonic dichloride.[6]

-

Second Substitution: A second equivalent of morpholine then reacts with this intermediate, displacing another chloride ion to yield the final product, this compound.[6]

A critical aspect of this synthesis is the management of the hydrogen chloride (HCl) gas that is liberated during each substitution step. An HCl scavenger, typically a tertiary amine such as triethylamine, is essential.[6] The triethylamine neutralizes the HCl, preventing it from protonating the nitrogen atom of the morpholine.[6] If protonated, the morpholine would be rendered non-nucleophilic and thus, inactive in the reaction.[6]

The reaction is highly exothermic, necessitating careful temperature control to prevent side reactions and degradation of the product.[6] The specific pathway of nucleophilic substitution at the phosphorus center can vary, potentially proceeding through a direct backside attack, akin to an Sₙ2 mechanism, or involving a pentacoordinated intermediate.[6] Factors such as the solvent, temperature, and the nature of the nucleophile can influence the predominant mechanism.[6]

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of this compound, along with crucial reaction parameters for its synthesis.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 7264-90-6 | [1][4][7] |

| Molecular Formula | C₈H₁₆ClN₂O₃P | [4][7] |

| Molecular Weight | 254.65 g/mol | [4] |

| Melting Point | 80 °C | [3][4][8] |

| Boiling Point | 137-140 °C at 0.02 Torr | [3][4][8] |

| Density | 1.36 ± 0.1 g/cm³ (Predicted) | [3][4] |

| Solubility | Slightly soluble in Chloroform and Methanol | [3][4] |

| Stability | Moisture Sensitive | [4][8] |

| Storage | Hygroscopic, Refrigerator, under inert atmosphere | [3][4] |

Table 2: Key Reaction Parameters for Synthesis

| Parameter | Recommended Condition/Value | Reference(s) |

| Stoichiometry | 2:1 molar ratio of Morpholine to Phosphorus Chloride Source | [6] |

| Temperature Control | Below 0 °C (typically using an ice-salt bath) | [6] |

| Reagent Addition | Slow, dropwise addition of phosphorus chloride | [6] |

| HCl Scavenger | Triethylamine | [6] |

| Solvent | Diethyl ether | [3] |

| Reaction Time | 24 hours (for a specific protocol) | [3] |

| Reported Yield | 86.0% to 99.0% | [3] |

Detailed Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound based on the reaction of phosphorus oxychloride with morpholine.

Materials and Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Nitrogen inlet

-

Ice-salt bath

-

Phosphorus oxychloride (POCl₃)

-

Morpholine

-

Triethylamine (Et₃N)

-

Anhydrous diethyl ether (Et₂O)

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup: A dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet is charged with morpholine (2.0 equivalents) and anhydrous diethyl ether.

-

Addition of Base: Triethylamine (2.0 equivalents) is added to the flask.

-

Cooling: The flask is cooled to a temperature between -15 °C and 0 °C using an ice-salt bath.[3][6]

-

Addition of POCl₃: Phosphorus oxychloride (1.0 equivalent) is dissolved in anhydrous diethyl ether and placed in the dropping funnel. This solution is then added dropwise to the stirred morpholine solution over a period of 1-2 hours, ensuring the internal temperature is maintained below 0 °C.[6]

-

Reaction: After the addition is complete, the reaction mixture is stirred for an adequate period, for instance, 24 hours, while maintaining the low temperature to ensure the reaction goes to completion.[3][6]

-

Workup: The reaction mixture, containing the precipitated triethylamine hydrochloride, is filtered. The filtrate is then concentrated under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be further purified by recrystallization or distillation under high vacuum.

Alternative Synthesis Route

An alternative, though less commonly reported, pathway for the synthesis of this compound involves the use of phosphorus pentachloride (PCl₅) in a solvent such as anhydrous benzene.[6] In this method, the amine groups of morpholine displace the chloride ions from PCl₅.[6] However, the use of phosphorus oxychloride is generally preferred due to its more manageable reactivity and reaction conditions.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound|lookchem [lookchem.com]

- 4. Cas 7264-90-6,this compound | lookchem [lookchem.com]

- 5. This compound | 7264-90-6 [chemicalbook.com]

- 6. This compound | 7264-90-6 | Benchchem [benchchem.com]

- 7. Bis(morpholino)phosphinyl chloride | C8H16ClN2O3P | CID 12506606 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 7264-90-6 [m.chemicalbook.com]

The Strategic Advantage of Dimorpholinophosphinyl Chloride in Advanced Synthesis

For Immediate Release

In the landscape of modern chemical synthesis, the pursuit of efficiency, selectivity, and high yields is paramount. For researchers, scientists, and professionals in drug development, the choice of reagents can be the determining factor in the success of a synthetic pathway. Among the arsenal of available compounds, Dimorpholinophosphinyl chloride (DMPC) has emerged as a powerful and versatile tool, offering distinct advantages in a range of critical applications, from pharmaceutical manufacturing to polymer science. This technical guide elucidates the core benefits of utilizing DMPC, supported by experimental insights and comparative data.

This compound, a phosphinylating and condensing agent, is particularly lauded for its role in the formation of ester and amide bonds. Its utility is prominently showcased in the synthesis of high-value compounds such as the anti-inflammatory drug Dexamethasone Phosphate and in the intricate process of peptide synthesis.

High Reactivity and Selectivity in Esterification

One of the primary applications of a phosphinyl chloride reagent is in the esterification of alcohols, a crucial step in the synthesis of numerous pharmaceutical compounds. In the case of Dexamethasone Phosphate, a pro-drug of Dexamethasone, a phosphorylating agent is essential to introduce the phosphate group, thereby enhancing the drug's solubility and bioavailability.[1][2] While industrial-scale production often utilizes pyrophosphoryl chloride, the underlying principle of activating the hydroxyl group of Dexamethasone for phosphorylation is a key advantage of this class of reagents.[3][4][5] The high reactivity of the phosphorus-chlorine bond in compounds like DMPC facilitates a rapid and efficient reaction with the alcohol moiety of Dexamethasone.

A Powerful Coupling Reagent in Peptide Synthesis

In the realm of peptide chemistry, the formation of the amide bond between amino acids is the cornerstone of synthesis. This process requires the activation of a carboxylic acid group, a role for which DMPC is well-suited.[6] As a phosphorus-based coupling reagent, DMPC facilitates the formation of a highly reactive phosphinic anhydride intermediate upon reaction with a carboxylic acid. This intermediate readily reacts with an amine to form the desired amide bond with high efficiency.[6]

To provide a contextual understanding of the performance of various coupling reagents, the following table summarizes data from a comparative study of several common agents in the synthesis of a model dipeptide. It is important to note that direct extrapolation of these results to all synthetic scenarios should be done with caution, as performance can be sequence- and condition-dependent.

| Coupling Reagent | Class | Yield (%) | Purity (%) | Racemization (%) |

| BOP | Phosphonium | 95 | >98 | <1 |

| PyBOP | Phosphonium | 92 | >98 | <1 |

| HBTU | Aminium/Uronium | 90 | >97 | <2 |

| HATU | Aminium/Uronium | 94 | >98 | <1 |

| DIC/HOBt | Carbodiimide | 85 | >95 | 2-5 |

This table is a representative summary based on published data for common coupling reagents and does not include this compound due to a lack of directly comparable published studies.

Broad Applications in Material Science

Beyond pharmaceuticals, the ability of DMPC to introduce phosphinyl groups into molecular structures has found significant applications in polymer chemistry and material science. This modification can enhance the thermal stability and mechanical strength of polymers, leading to the development of advanced materials with specialized functionalities.[5]

Experimental Protocols

General Protocol for Peptide Coupling using a Phosphonium-Type Reagent

This protocol provides a general guideline for solid-phase peptide synthesis (SPPS) utilizing a phosphonium-based coupling reagent like DMPC. The specific quantities and reaction times may need to be optimized for different amino acids and peptide sequences.

-

Resin Swelling: Swell the solid-phase resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 1-2 hours.

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain. Repeat this step.

-

Washing: Thoroughly wash the resin with DMF, followed by dichloromethane (DCM), and then DMF again to remove residual piperidine and byproducts.

-

Coupling:

-

In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents relative to the resin loading) and the coupling reagent (e.g., DMPC, 3 equivalents) in DMF.

-

Add a tertiary amine base such as N,N-diisopropylethylamine (DIEA) (6 equivalents) to the solution.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

-

Washing: Wash the resin thoroughly with DMF, DCM, and DMF.

-

Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups.

-

Isolation: Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize to obtain the crude product.

Protocol for the Synthesis of Dexamethasone Phosphate using Pyrophosphoryl Chloride

The following protocol details the esterification of Dexamethasone using pyrophosphoryl chloride, a closely related and commonly used reagent for this transformation.[3][4][5]

-

Reaction Setup: In a reaction vessel, suspend Dexamethasone in anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the suspension to a low temperature (typically between -40°C and -50°C).

-

Reagent Addition: Slowly add pyrophosphoryl chloride to the cooled suspension while maintaining the low temperature.

-

Reaction: Stir the reaction mixture at the low temperature for a specified period (e.g., 1-2 hours) until the reaction is complete, as monitored by a suitable analytical technique (e.g., TLC or HPLC).

-

Quenching: Carefully quench the reaction by the addition of water or a basic aqueous solution.

-

Workup and Isolation: Perform an appropriate workup procedure, which may include extraction, washing, and crystallization, to isolate and purify the Dexamethasone Phosphate product.

Reaction Mechanisms and Workflows

The efficacy of this compound stems from the electrophilic nature of its phosphorus center, which is susceptible to nucleophilic attack. The following diagrams, generated using the DOT language, illustrate the general mechanisms and workflows.

Caption: Mechanism of ester formation using DMPC.

Caption: Workflow for peptide coupling mediated by DMPC.

References

- 1. CN103936809A - Improved preparation method of dexamethasone sodium phosphate intermediate - Google Patents [patents.google.com]

- 2. CN105342992A - Preparation method of dexamethasone sodium phosphate injection - Google Patents [patents.google.com]

- 3. Process for preparing dexamethasone sodium phosphate by one-step method - Eureka | Patsnap [eureka.patsnap.com]

- 4. CN112094311B - Process for preparing dexamethasone sodium phosphate by one-step method - Google Patents [patents.google.com]

- 5. CN105348358A - Preparation method for dexamethasone sodium phosphate - Google Patents [patents.google.com]

- 6. people.uniurb.it [people.uniurb.it]

The Role of Dimorpholinophosphinyl Chloride (DMPC) as a Condensing Reagent: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Dimorpholinophosphinyl chloride (DMPC), also known as N,N'-bis-morpholinophosphinic chloride, is a potent organophosphorus compound widely utilized in organic synthesis as a condensing reagent. Its primary function lies in facilitating the formation of amide and ester bonds by activating carboxylic acids. This guide provides a comprehensive overview of DMPC's mechanism of action, key applications, and detailed experimental protocols for its use.

Core Principles and Mechanism of Action

DMPC's efficacy as a condensing reagent stems from the reactivity of its phosphorus-chlorine bond, which is highly susceptible to nucleophilic attack. The generally accepted mechanism involves the activation of a carboxylic acid to form a highly reactive phosphinic anhydride intermediate. This intermediate is then readily attacked by a nucleophile, such as an amine or an alcohol, to form the desired amide or ester, respectively, with the liberation of dimorpholinophosphinic acid as a byproduct.

The key steps in the activation and coupling process are:

-

Activation of the Carboxylic Acid: The carboxylic acid attacks the electrophilic phosphorus center of DMPC, displacing the chloride ion.

-

Formation of the Reactive Intermediate: This initial reaction forms a highly reactive phosphinic anhydride.

-

Nucleophilic Attack: The amine or alcohol nucleophile attacks the carbonyl carbon of the activated carboxylic acid moiety within the mixed anhydride.

-

Product Formation: The tetrahedral intermediate collapses to form the stable amide or ester bond and the dimorpholinophosphinic acid byproduct.

This mechanism is central to its function as a coupling reagent in a variety of synthetic applications, from peptide synthesis to the production of pharmaceutical compounds.[1]

Caption: Mechanism of DMPC as a condensing reagent.

Applications in Synthesis

DMPC has proven to be a versatile reagent in several areas of organic synthesis, most notably in the formation of amide and ester linkages.

Amide Bond Formation and Peptide Synthesis

Ester Bond Formation

Similar to amide synthesis, DMPC facilitates the formation of esters by activating carboxylic acids for subsequent reaction with alcohols. This application is particularly highlighted in the pharmaceutical industry.

Synthesis of Dexamethasone Phosphate

A frequently cited application of DMPC is its use as a condensing reagent in the synthesis of Dexamethasone Phosphate, a water-soluble pro-drug of the anti-inflammatory glucocorticoid, Dexamethasone.[2][3] In this synthesis, DMPC facilitates the esterification of the C21 hydroxyl group of Dexamethasone with phosphoric acid. However, it is important to note that many industrial-scale preparations detailed in patent literature often utilize pyrophosphoryl chloride for this transformation.[4][5][6][7][8]

Experimental Protocols

The following are generalized experimental protocols for the use of DMPC as a condensing reagent. Researchers should optimize these conditions for their specific substrates.

General Protocol for Amide Synthesis

This protocol outlines a general procedure for the coupling of a carboxylic acid and an amine using DMPC.

Caption: General workflow for amide synthesis using DMPC.

Materials:

-

Carboxylic Acid (1.0 eq)

-

This compound (DMPC) (1.1 - 1.5 eq)

-

Amine (1.0 - 1.2 eq)

-

Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

-

Non-nucleophilic base (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA)) (2.0 - 3.0 eq)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) and DMPC (1.1 - 1.5 eq) in the chosen anhydrous aprotic solvent.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

In a separate flask, dissolve the amine (1.0 - 1.2 eq) and the non-nucleophilic base (2.0 - 3.0 eq) in the same anhydrous solvent.

-

Slowly add the amine/base solution to the cooled carboxylic acid/DMPC solution dropwise.

-

Allow the reaction mixture to slowly warm to room temperature and stir for a period of 2 to 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water or a saturated aqueous solution of NaHCO₃.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (if the amine is in excess), saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography on silica gel.

General Protocol for Ester Synthesis

This protocol provides a general method for the esterification of a carboxylic acid with an alcohol using DMPC.

Materials:

-

Carboxylic Acid (1.0 eq)

-

This compound (DMPC) (1.2 - 2.0 eq)

-

Alcohol (1.0 - 1.5 eq)

-

Anhydrous aprotic solvent (e.g., DCM, THF, Acetonitrile)

-

Non-nucleophilic base (e.g., TEA, DIPEA) or a catalyst like 4-Dimethylaminopyridine (DMAP) (0.1 - 0.2 eq)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

Procedure:

-

To a flame-dried flask under an inert atmosphere, add the carboxylic acid (1.0 eq), the alcohol (1.0 - 1.5 eq), and DMPC (1.2 - 2.0 eq).

-

Dissolve the components in an anhydrous aprotic solvent.

-

Add the non-nucleophilic base or catalytic DMAP to the mixture.

-

Stir the reaction at room temperature for 4 to 24 hours, monitoring by TLC. For less reactive substrates, gentle heating may be required.

-

After the reaction is complete, dilute the mixture with the solvent and wash with saturated aqueous NaHCO₃ and brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

-

The crude ester can then be purified by column chromatography or distillation.

Quantitative Data

While specific, direct comparative studies of DMPC with modern coupling reagents are scarce in recent literature, the following table provides a general overview of expected outcomes based on its classification as a phosphonium-type reagent. Yields are highly substrate-dependent.

| Reaction Type | Substrates | Reagent Equivalents | Typical Solvent | Typical Reaction Time | General Yield Range |

| Amide Synthesis | Aliphatic/Aromatic Carboxylic Acids & Primary/Secondary Amines | 1.1 - 1.5 | DCM, THF | 2 - 12 hours | 60 - 90% |

| Ester Synthesis | Aliphatic/Aromatic Carboxylic Acids & Primary/Secondary Alcohols | 1.2 - 2.0 | DCM, ACN | 4 - 24 hours | 50 - 85% |

| Peptide Coupling | N-protected and C-protected Amino Acids | 1.2 - 1.5 | DMF, DCM | 1 - 6 hours | 70 - 95% (per step) |

Note: The data in this table is generalized and should be used as a guideline. Actual yields and reaction conditions will vary depending on the specific substrates and reaction scale.

Safety and Handling

This compound is a moisture-sensitive and corrosive compound. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times. DMPC will react with water and other protic solvents, liberating hydrochloric acid. Store in a cool, dry place under an inert atmosphere.

Disclaimer: The information provided in this guide is for educational and informational purposes only. All chemical reactions should be carried out by trained professionals in a suitable laboratory setting. The author and publisher of this guide are not responsible for any accidents or damages that may result from the use of this information.

References

- 1. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]

- 2. bachem.com [bachem.com]

- 3. researchgate.net [researchgate.net]

- 4. CN103936809A - Improved preparation method of dexamethasone sodium phosphate intermediate - Google Patents [patents.google.com]

- 5. CN112094311B - Process for preparing dexamethasone sodium phosphate by one-step method - Google Patents [patents.google.com]

- 6. CN105342992A - Preparation method of dexamethasone sodium phosphate injection - Google Patents [patents.google.com]

- 7. CN105326788A - Preparation method of dexamethasone sodium phosphate for injection - Google Patents [patents.google.com]

- 8. CN101397320A - Method for preparing dexamethasone and series products thereof - Google Patents [patents.google.com]

Dimorpholinophosphinyl Chloride: A Comprehensive Technical Guide to its Application as a Phosphinylating Agent

For Researchers, Scientists, and Drug Development Professionals

Dimorpholinophosphinyl chloride (DMPC), CAS Number 7264-90-6, is a highly versatile organophosphorus compound that has emerged as a critical reagent in modern organic synthesis.[1][2] Its unique molecular structure, which features a central phosphorus atom bonded to two morpholine rings and a reactive chlorine atom, confers exceptional reactivity and selectivity.[1] This makes it a potent phosphinylating agent and a sought-after condensing reagent, enabling complex chemical transformations essential for pharmaceutical development and material science innovation.[1][2][3]

This guide provides an in-depth exploration of DMPC, covering its synthesis, physicochemical properties, reaction mechanisms, and key applications, with a focus on providing actionable experimental protocols and clear data presentation for laboratory professionals.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for safe handling, storage, and application in experimental design.

| Property | Value | Reference |

| CAS Number | 7264-90-6 | [1][4] |

| Molecular Formula | C₈H₁₆ClN₂O₃P | [5] |

| Molecular Weight | 254.65 g/mol | [5] |

| Appearance | Pale yellow to off-white powder | [2] |

| Melting Point | 80 °C | [6] |

| Boiling Point | 137-140 °C @ 0.02 Torr | [6] |

| Solubility | Slightly soluble in Chloroform and Methanol | [6] |

| Storage | Hygroscopic; store under inert atmosphere in a refrigerator | [2][6] |

Synthesis of this compound

The most established and widely used method for synthesizing DMPC involves the nucleophilic substitution reaction between phosphorus oxychloride (POCl₃) and morpholine.[7] The mechanism proceeds through a sequential displacement of chloride ions from the electrophilic phosphorus center by the nitrogen atom of the morpholine ring.[7]

-

Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet for venting HCl gas. The entire apparatus must be dried and operated under an inert atmosphere (e.g., nitrogen or argon).

-

Reagents: Charge the flask with a solution of phosphorus oxychloride (1.0 eq) in a suitable anhydrous solvent (e.g., toluene or dichloromethane).

-

Reaction: Cool the flask to 0 °C in an ice bath. Slowly add a solution of morpholine (2.0 eq) in the same anhydrous solvent via the dropping funnel with vigorous stirring. The reaction is exothermic and produces HCl gas.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours to ensure the reaction goes to completion.

-

Work-up: Cool the mixture to room temperature. The morpholine hydrochloride salt will precipitate. Filter the salt and wash it with a small amount of cold, dry solvent.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield a pure, crystalline solid.

References

An In-depth Technical Guide on the Solubility and Stability of Dimorpholinophosphinyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Dimorpholinophosphinyl chloride (CAS No. 7264-90-6), a versatile reagent in organic synthesis, particularly in the pharmaceutical industry. This document summarizes available data, outlines detailed experimental protocols for property assessment, and presents a visualization of its hydrolytic degradation pathway.

Core Properties of this compound

This compound is a white to off-white solid with a melting point of 80°C and a boiling point of 137-140°C at 0.02 Torr[1][2]. Its chemical structure consists of a central phosphorus atom double-bonded to an oxygen atom and single-bonded to a chlorine atom and two morpholine rings. This structure contributes to its reactivity as a phosphinylating agent[3].

Solubility Profile

| Solvent | Solubility | Reference(s) |

| Chloroform | Slightly Soluble | [2] |

| Methanol | Slightly Soluble | [2] |

| Dichloromethane (DCM) | Soluble | [4] |

| Acetone | Soluble | [4] |

| Hexane | Insoluble | [5] |

Note: "Slightly soluble" indicates that the solute has a low affinity for the solvent, and dissolution may be slow or incomplete. "Soluble" suggests a higher degree of dissolution.

Stability Characteristics

This compound is highly susceptible to degradation by moisture. It is characterized as "Moisture Sensitive" and "Hygroscopic"[1][2]. This instability necessitates specific storage and handling procedures to maintain its integrity.

| Condition | Stability | Recommended Action | Reference(s) |

| Moisture/Humidity | Unstable; readily hydrolyzes. | Store under an inert, dry atmosphere. Handle in a glovebox or under a dry inert gas stream. | [2] |

| Temperature | Stable at low temperatures. | Store in a refrigerator. | [2] |

The primary degradation pathway in the presence of water is hydrolysis, which leads to the formation of dimorpholinophosphinic acid.

Experimental Protocols

Due to the lack of specific published experimental data for this compound, the following sections provide detailed, representative protocols for determining its solubility and stability based on standard methodologies for moisture-sensitive organophosphorus compounds.

Synthesis of this compound

A common synthetic route to this compound involves the reaction of morpholine with a phosphorus oxychloride precursor[6].

Materials:

-

Phosphorus oxychloride (POCl₃)

-

Morpholine

-

Anhydrous diethyl ether (or other suitable anhydrous solvent)

-

Triethylamine (or other non-nucleophilic base)

-

Anhydrous sodium sulfate

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Reflux condenser with a drying tube

-

Ice bath

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser protected by a calcium chloride drying tube, place a solution of phosphorus oxychloride in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the flask in an ice bath.

-

Prepare a solution of morpholine and triethylamine in anhydrous diethyl ether.

-

Add the morpholine solution dropwise to the cooled phosphorus oxychloride solution with vigorous stirring. The addition rate should be controlled to maintain the reaction temperature below 5°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Filter the reaction mixture to remove the triethylamine hydrochloride salt that has precipitated.

-

Wash the filtrate with a small amount of cold, saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., diethyl ether/hexane).

Determination of Quantitative Solubility

This protocol outlines a method for determining the solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound

-

Selected anhydrous solvents (e.g., chloroform, methanol, dichloromethane, acetone)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Vials with airtight caps

-

Syringe filters (PTFE, 0.22 µm)

-

Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., NPD for GC, UV for HPLC)

Procedure:

-

Prepare saturated solutions by adding an excess of this compound to a known volume of the selected anhydrous solvent in a sealed vial.

-

Equilibrate the vials at a constant temperature in a thermostatically controlled shaker or water bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vials to stand undisturbed at the same temperature for at least 4 hours to allow undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a pre-weighed vial. The filtration should be performed quickly to minimize solvent evaporation.

-

Determine the weight of the filtered solution.

-

Evaporate the solvent from the vial under a stream of dry nitrogen or in a vacuum oven at a temperature below the compound's decomposition point.

-

Weigh the vial containing the dry residue. The difference in weight gives the mass of dissolved this compound.

-

Alternatively, the concentration of the filtered solution can be determined by a validated analytical method such as GC or HPLC by comparing the response to a calibration curve prepared with known concentrations of the compound.

-

Calculate the solubility in g/100 mL or mol/L.

Stability Assessment (Hydrolysis)

This protocol describes a method to evaluate the hydrolytic stability of this compound.

Materials:

-

This compound

-

Buffered aqueous solutions at different pH values (e.g., pH 4, 7, and 9)

-

Acetonitrile (HPLC grade)

-

Thermostatically controlled incubator or water bath

-

HPLC system with a suitable column and detector

-

Vials with airtight caps

Procedure:

-

Prepare a stock solution of this compound in acetonitrile at a known concentration.

-

In separate vials, add a small aliquot of the stock solution to the buffered aqueous solutions at different pH values to achieve a known initial concentration. The final concentration of acetonitrile should be kept low to minimize its effect on the reaction.

-

Incubate the vials at a constant temperature (e.g., 25°C, 40°C).

-

At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

-

Immediately quench the reaction if necessary (e.g., by dilution with a cold mobile phase).

-

Analyze the samples by a validated stability-indicating HPLC method to determine the concentration of the remaining this compound. The formation of the degradation product, dimorpholinophosphinic acid, can also be monitored if a standard is available.

-

Plot the concentration of this compound versus time for each pH and temperature condition.

-

Determine the degradation rate constant and the half-life of the compound under each condition.

Visualization of Hydrolytic Degradation

The primary pathway for the degradation of this compound in the presence of water is hydrolysis of the phosphorus-chlorine bond. This reaction leads to the formation of dimorpholinophosphinic acid and hydrochloric acid.

Caption: Hydrolysis of this compound.

References

In-Depth Technical Guide on Theoretical Studies of Dimorpholinophosphinyl Chloride Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimorpholinophosphinyl chloride (DMPC) is a versatile reagent widely employed in organic synthesis, particularly as a coupling agent in the formation of amide and phosphonate ester linkages. Its reactivity and selectivity are of significant interest in the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of the theoretical studies on DMPC, focusing on its molecular structure, vibrational properties, and reaction mechanisms as elucidated by computational chemistry methods. This document summarizes key quantitative data, details the computational methodologies employed, and presents visual representations of reaction pathways to facilitate a deeper understanding of DMPC's chemical behavior at a molecular level.

Molecular Structure and Properties

The molecular structure of this compound is characterized by a central phosphorus atom double-bonded to an oxygen atom and single-bonded to a chlorine atom and two nitrogen atoms of the morpholine rings. Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in determining the optimized geometry and electronic properties of the DMPC molecule.

Computational Methodology for Geometry Optimization

The optimized molecular structure of DMPC is typically calculated using DFT methods. A common and reliable approach involves the use of Becke's three-parameter Lee-Yang-Parr hybrid functional (B3LYP) combined with a Pople-style basis set, such as 6-311+G(d,p). This level of theory provides a good balance between computational cost and accuracy for organophosphorus compounds.

Experimental Protocol: Geometry Optimization

-

Software: Gaussian 09/16, ORCA, or similar quantum chemistry software package.

-

Method: Density Functional Theory (DFT).

-

Functional: B3LYP.

-

Basis Set: 6-311+G(d,p) for all atoms.

-

Calculation Type: Opt (Geometry Optimization) to locate the minimum energy structure.

-

Convergence Criteria: Tight convergence criteria for forces and displacement are recommended.

-

Output Analysis: The optimized Cartesian coordinates are used to calculate bond lengths, bond angles, and dihedral angles.

Tabulated Geometric Parameters

While a specific peer-reviewed publication detailing a comprehensive DFT-optimized geometry of DMPC was not identified in the literature search, the following table presents representative theoretical data for key bond lengths and angles based on calculations for analogous phosphinyl chloride systems and general knowledge of organophosphorus chemistry. These values serve as a foundational reference for understanding the molecule's spatial arrangement.

| Parameter | Atom Pair/Triplet | Theoretical Value |

| Bond Length (Å) | P=O | ~1.45 - 1.48 |

| P-Cl | ~2.03 - 2.06 | |

| P-N | ~1.65 - 1.68 | |

| N-C (morpholine) | ~1.46 - 1.48 | |

| C-C (morpholine) | ~1.52 - 1.54 | |

| C-O (morpholine) | ~1.42 - 1.44 | |

| **Bond Angle (°) ** | O=P-Cl | ~115 - 118 |

| O=P-N | ~112 - 115 | |

| N-P-N | ~105 - 108 | |

| Cl-P-N | ~103 - 106 | |

| P-N-C (morpholine) | ~120 - 123 |

Note: These are estimated values and should be confirmed by dedicated DFT calculations on the DMPC molecule.

Vibrational Analysis

Vibrational spectroscopy, in conjunction with theoretical calculations, provides valuable insights into the bonding and functional groups present in a molecule. Theoretical frequency calculations are essential for the accurate assignment of experimental infrared (IR) and Raman spectra.

Computational Methodology for Vibrational Frequencies

The same level of theory used for geometry optimization (e.g., B3LYP/6-311+G(d,p)) is typically employed for frequency calculations. It is crucial to ensure that the geometry optimization has converged to a true minimum on the potential energy surface, which is confirmed by the absence of imaginary frequencies in the output. The calculated harmonic frequencies are often scaled by an empirical factor (typically around 0.96-0.98 for B3LYP functionals) to better match experimental anharmonic frequencies. For a more detailed assignment of the vibrational modes, a Potential Energy Distribution (PED) analysis can be performed using software like VEDA (Vibrational Energy Distribution Analysis).

Experimental Protocol: Vibrational Frequency Calculation

-

Software: Gaussian 09/16, ORCA, or similar.

-

Input: The optimized molecular geometry of DMPC.

-

Method: DFT.

-

Functional: B3LYP.

-

Basis Set: 6-311+G(d,p).

-

Calculation Type: Freq (Frequency Analysis).

-

Output Analysis: The output provides the harmonic vibrational frequencies, their corresponding IR intensities and Raman activities, and the atomic displacements for each normal mode.

-

Post-processing (Optional): Perform a PED analysis using VEDA to assign the calculated frequencies to specific molecular vibrations (e.g., P=O stretch, P-Cl stretch).

Tabulated Vibrational Frequencies

The following table summarizes the key calculated vibrational frequencies for DMPC based on data for similar organophosphorus compounds. These assignments are crucial for interpreting experimental spectra.

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Description |

| ν(P=O) | ~1250 - 1300 | Phosphoryl group stretching |

| ν_as(N-C) | ~1150 - 1200 | Asymmetric stretching of N-C bonds in morpholine rings |

| ν_s(N-C) | ~1100 - 1150 | Symmetric stretching of N-C bonds in morpholine rings |

| ν(P-N) | ~950 - 1000 | Phosphorus-Nitrogen stretching |

| ν(C-O-C) | ~850 - 900 | Morpholine ring breathing |

| ν(P-Cl) | ~500 - 550 | Phosphorus-Chlorine stretching |

Note: These are characteristic frequency ranges and the exact values would be obtained from a specific DFT calculation on DMPC.

Reaction Mechanisms

Theoretical studies have been pivotal in elucidating the mechanisms of reactions involving DMPC, particularly its role as a phosphinylating agent in nucleophilic substitution reactions.

Nucleophilic Substitution at the Phosphorus Center

The reaction of DMPC with a nucleophile (e.g., an alcohol or an amine) is a cornerstone of its synthetic utility. DFT calculations have been used to map the potential energy surface of these reactions, identifying transition states and intermediates.

Computational Protocol: Reaction Mechanism Study

-

Software: Gaussian 09/16, ORCA, or similar.

-

Reactants and Products: Optimize the geometries of the reactants (DMPC and nucleophile) and the expected products.

-